molecular formula C12H15N3O B1483158 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2098095-49-7

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1483158
CAS No.: 2098095-49-7
M. Wt: 217.27 g/mol
InChI Key: NGQQXLDTGDKHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is an organic compound that features a pyrazole ring substituted with an ethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic addition, where the pyrazole nitrogen attacks the ethylene oxide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.

Major Products Formed

    Oxidation: Formation of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethanone.

    Reduction: Formation of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both a pyrazole and a pyridine ring, which can confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-15-9-10(6-8-16)12(14-15)11-5-3-4-7-13-11/h3-5,7,9,16H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQQXLDTGDKHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 2
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 4
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 5
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 6
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.